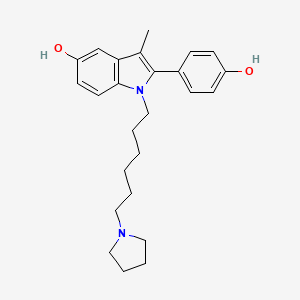![molecular formula C17H17NO3 B1222506 1-(2-Furanylmethyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1222506.png)
1-(2-Furanylmethyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-furanylmethyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione is a member of toluenes.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Efficient Synthesis of Nα-urethane-protected β- and γ-amino acids : This compound reacts with primary alcohols in the presence of triethylamine to furnish Nα-urethane-protected β-alanine and γ-aminopropionic acid with excellent yields, demonstrating its potential in amino acid synthesis (Cal et al., 2012).
Organic Inhibitors of Carbon Steel Corrosion : Derivatives of this compound, such as MPPD, have shown effectiveness as corrosion inhibitors for carbon steel in acidic environments. Their adsorption on steel surfaces follows Langmuir’s adsorption isotherm (Zarrouk et al., 2015).
Biological Activities
Anti-inflammatory Activities : Compounds derived from 1-(2-Furanylmethyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione have shown potential anti-inflammatory effects on macrophage-mediated responses, such as the suppression of IL-6 production (Chien et al., 2008).
Inhibitors of Glycolic Acid Oxidase : Certain derivatives act as inhibitors of glycolic acid oxidase, indicating potential therapeutic applications in conditions related to oxalate production (Rooney et al., 1983).
Inhibition of PGE(2) Production : 3,4-Diphenyl-substituted derivatives were synthesized and evaluated for inhibitory activities on PGE(2) production in macrophage cells, showing strong inhibitory activity by certain compounds (Moon et al., 2010).
Anticonvulsant Properties : 1,3-substituted pyrrolidine-2,5-dione derivatives have shown promising anticonvulsant properties in acute models of seizures in mice (Rybka et al., 2017).
Material Science Applications
- Luminescent Polymers : The incorporation of derivatives of this compound in polymers results in materials with strong fluorescence and high quantum yield, which can be useful in various material science applications (Zhang & Tieke, 2008).
Propiedades
Nombre del producto |
1-(2-Furanylmethyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione |
|---|---|
Fórmula molecular |
C17H17NO3 |
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
1-(furan-2-ylmethyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H17NO3/c1-12-4-6-13(7-5-12)9-14-10-16(19)18(17(14)20)11-15-3-2-8-21-15/h2-8,14H,9-11H2,1H3 |
Clave InChI |
YOLUVGBTNHDCSC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)CC3=CC=CO3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



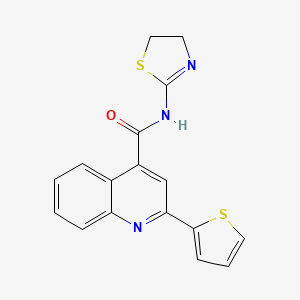
![2-ethoxy-N-[4-(2-pyrimidinylsulfamoyl)phenyl]acetamide](/img/structure/B1222424.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B1222425.png)
![2,5-Dimethyl-3-furancarboxylic acid [2-(2,3-dihydroindol-1-yl)-2-oxoethyl] ester](/img/structure/B1222426.png)
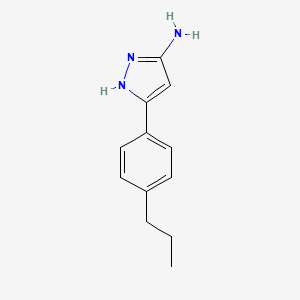
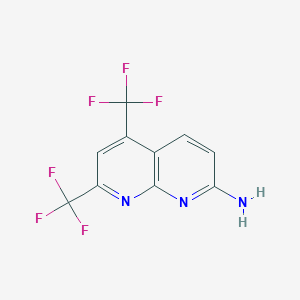
![6-(4-Methoxyphenoxy)-2-imidazo[1,2-b]pyridazinecarboxylic acid ethyl ester](/img/structure/B1222436.png)
![N-[(2-hydroxy-1-naphthalenyl)-(4-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B1222438.png)
![N-[4-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiazolyl]-2,3-dihydro-1,4-benzodioxin-3-carboxamide](/img/structure/B1222440.png)
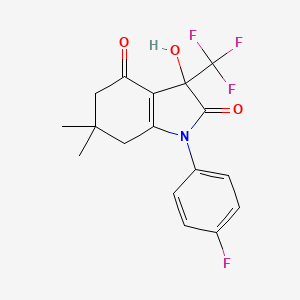
![N-[4-[[[[oxo(thiophen-2-yl)methyl]amino]-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1222445.png)
![1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-YL)methyl]piperidine](/img/structure/B1222447.png)
![2-[[[(4-Methoxyphenyl)-oxomethyl]amino]methyl]-5-phenyl-3-furancarboxylic acid](/img/structure/B1222448.png)
